molecular formula C18H14N2O3S B2893472 2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione CAS No. 1022414-32-9

2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione

Cat. No. B2893472
CAS RN: 1022414-32-9
M. Wt: 338.38
InChI Key: LIRHFOYHPNGJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality 2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The research on synthesizing various heterocyclic compounds, such as the tri-aza-quinazolin-ones , through multi-component condensation reactions showcases the interest in developing new molecules with potential biological activities or material properties. Such methodologies are crucial in pharmaceutical chemistry for creating new drug candidates or in material science for novel functional materials (K. Shikhaliev et al., 2005).
  • Studies involving the reactions of certain dioxane diones with primary and secondary alkylamines reveal the synthetic versatility of these compounds in generating a wide range of chemical structures, which could be foundational in discovering new therapeutic agents or chemical probes for biological research (Moon-Kook Jeon & K. Kim, 2000).
  • Investigations into the synthesis and reactions of amino(thiomethyl)methylene derivatives highlight the strategic use of sulfur and nitrogen in crafting molecules that could serve as building blocks for pharmaceuticals or agrochemicals due to their rich functional group interplay (Ahmad Al-Sheikh et al., 2009).

Structural Studies and Tautomerism

  • Structural analysis and study of tautomerism in compounds containing indazole and pyrazolone frameworks are crucial for understanding their chemical behavior and potential as biologically active compounds. This knowledge aids in the rational design of molecules with desired properties for drug development or other applications (M. Sigalov et al., 2019).

properties

IUPAC Name

2-[(E)-(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-9-6-13-17(14(21)7-9)24-18(20-13)19-8-12-15(22)10-4-2-3-5-11(10)16(12)23/h2-5,8-9,22H,6-7H2,1H3/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZHLQIXVWMCRD-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)SC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(C(=O)C1)SC(=N2)/N=C/C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.